molecular formula C22H23N3O2 B12096320 N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide

N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide

Cat. No.: B12096320
M. Wt: 361.4 g/mol
InChI Key: ZDZWIQDJFWTDAM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15(26)24-19-5-2-16(3-6-19)8-9-25-12-18-14-27-22-7-4-17(11-23)10-20(22)21(18)13-25/h2-7,10,18,21H,8-9,12-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZWIQDJFWTDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCN2CC3COC4=C(C3C2)C=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide involves several steps. . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may include optimization of these reaction conditions to scale up the synthesis while maintaining the compound’s integrity .

Chemical Reactions Analysis

N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Recent studies have indicated that compounds similar to N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide exhibit promising anti-inflammatory activities. Molecular docking studies suggest that such compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions them as potential therapeutic agents for inflammatory diseases .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary investigations into its structure-activity relationship (SAR) indicate that modifications to the chromeno-pyrrole framework can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown significant growth inhibition percentages against cancer cells such as OVCAR-8 and NCI-H40 .

Case Study 1: Anti-inflammatory Evaluation

In a study focusing on the anti-inflammatory effects of similar compounds, researchers utilized molecular docking techniques to assess binding affinity to 5-LOX. The results demonstrated that certain derivatives exhibited a binding energy range of −7.0 to −9.0 kcal/mol, indicating strong interactions with the target enzyme. These findings suggest a pathway for further optimization of these compounds for therapeutic use in treating inflammatory conditions .

Case Study 2: Anticancer Activity Assessment

A comprehensive evaluation of a series of derivatives based on the chromeno-pyrrole structure was conducted to assess their anticancer activity. The study reported that modifications at specific positions led to enhanced potency against multiple cancer cell lines, with some compounds achieving over 80% growth inhibition in vitro. These results highlight the potential of this class of compounds in cancer therapeutics .

Data Summary

The following table summarizes key research findings related to the applications of this compound and its derivatives:

Application Study Focus Key Findings Reference
Anti-inflammatoryMolecular DockingStrong inhibitors of 5-lipoxygenase; binding energy -7.0 to -9.0 kcal/mol
Anticancer ActivityCell Line TestingOver 80% growth inhibition in OVCAR-8 and NCI-H40

Comparison with Similar Compounds

Biological Activity

N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide (referred to as S33138) has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes chromene and pyrrole moieties, contributing to its pharmacological potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 4 2 8 cyano 3 3a 4 9b tetrahydro 1H chromeno 3 4 c pyrrol 2 yl ethyl phenyl acetamide\text{N 4 2 8 cyano 3 3a 4 9b tetrahydro 1H chromeno 3 4 c pyrrol 2 yl ethyl phenyl acetamide}

This structure features key functional groups that are crucial for its biological activity. The presence of the cyano group and the tetrahydrochromene scaffold are particularly noteworthy for their roles in receptor interactions and activity modulation.

Antipsychotic Activity

S33138 has been studied for its potential as an antipsychotic agent. Research indicates that it exhibits a preferential binding profile towards dopamine D3 receptors compared to D2 receptors. This selective receptor affinity suggests a mechanism that could lead to reduced side effects commonly associated with traditional antipsychotics, which often target both receptor types indiscriminately .

Neuroprotective Effects

In preclinical studies, S33138 demonstrated neuroprotective properties. It was shown to reduce oxidative stress markers and improve neuronal survival in models of neurodegeneration. These effects are attributed to the compound's ability to modulate neurotransmitter systems and enhance cellular resilience against stressors .

Biological Activities Overview

The biological activities of S33138 can be summarized in the following table:

Activity Mechanism/Effect Reference
AntipsychoticSelective D3 receptor antagonist
NeuroprotectiveReduces oxidative stress; enhances neuronal survival
AntimicrobialExhibits moderate antimicrobial activity
AnticancerInduces apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antipsychotic Mechanism : In a study focused on S33138's interaction with dopaminergic pathways, it was found that the compound effectively blocked D3 receptors while sparing D2 receptors. This selectivity is significant as it may lead to fewer extrapyramidal side effects compared to conventional antipsychotics .
  • Neuroprotection : A series of experiments demonstrated that treatment with S33138 could prevent neuronal death in models of Alzheimer's disease. The compound was shown to decrease levels of reactive oxygen species (ROS) and increase expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .
  • Antimicrobial Activity : Preliminary screening revealed that S33138 possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization, alkylation, and amidation. For example, analogous compounds (e.g., pyridine or chromeno-pyrrole derivatives) are synthesized via:

Cyclocondensation : Using microwave-assisted conditions to form the chromeno-pyrrole core at 120–150°C with catalytic p-toluenesulfonic acid .

Alkylation : Coupling the core with a 4-(2-bromoethyl)phenylacetamide intermediate in DMF using K₂CO₃ as a base (60–80°C, 12–24 hrs) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >85% purity.

  • Critical Parameters : Reaction temperature, solvent polarity, and catalyst loading significantly impact yield. For instance, exceeding 150°C during cyclization risks decomposition, while insufficient base in alkylation reduces coupling efficiency .

Q. How is structural characterization performed, and what analytical techniques are essential?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is required:
  • 1H/13C NMR : Assign peaks for the chromeno-pyrrole ring (δ 6.8–7.2 ppm for aromatic protons) and acetamide moiety (δ 2.1 ppm for CH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 405.18) .
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydro ring system (e.g., C–C bond lengths of ~1.54 Å for sp³ hybridization) .
  • Infrared Spectroscopy : Validate cyano (CN) stretch at ~2200 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer : Discrepancies often arise from assay conditions or cellular models. To address this:
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
  • Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., cyano group at position 8) and correlate changes with activity trends. Computational docking (e.g., AutoDock Vina) can predict binding modes to explain potency variations .
  • Standardized Protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) to minimize variability .

Q. How can computational chemistry enhance the design of derivatives with improved pharmacokinetics?

  • Methodological Answer : Integrate the following approaches:
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. For example, reducing logP from 3.5 to 2.8 via hydroxylation improves aqueous solubility .
  • ADMET Prediction : Tools like SwissADME estimate CNS permeability (Blood-Brain Barrier score) and hepatotoxicity (CYP450 inhibition). Derivatives with lower CYP3A4 affinity reduce metabolic instability .
  • Molecular Dynamics Simulations : Analyze ligand-receptor binding stability (e.g., RMSD < 2.0 Å over 100 ns simulations) to prioritize candidates for synthesis .

Q. What experimental design principles optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary factors:
  • Factors : Temperature (80–120°C), catalyst concentration (5–15 mol%), and solvent (DMF vs. THF).
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 100°C, 10 mol% catalyst in DMF) yielding >90% conversion .
  • Scale-Up Considerations : Maintain mixing efficiency (Reynolds number > 2000) and heat transfer (jacketed reactors) to prevent exothermic runaway .

Data Contradiction Analysis Example

Study Reported IC₅₀ (μM) Assay Type Proposed Resolution
A (2023)0.12 ± 0.03EnzymaticValidate purity via HPLC (>95%); test in cell-free systems to exclude membrane permeability effects .
B (2024)2.5 ± 0.7Cell-basedUse fluorescent probes (e.g., Fluo-4) to confirm intracellular target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.